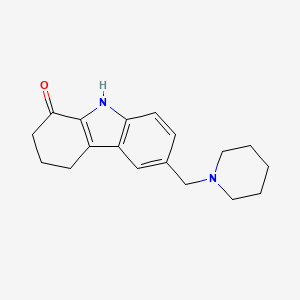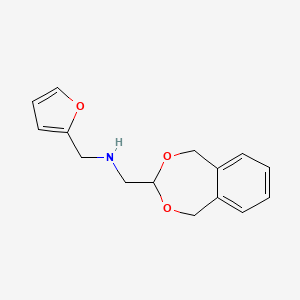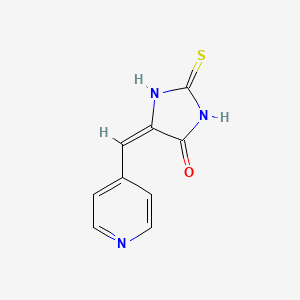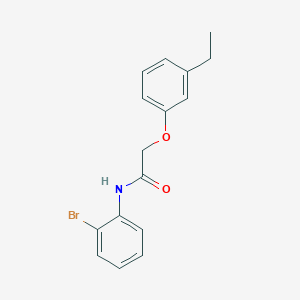![molecular formula C20H21NO2 B5676757 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B5676757.png)
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25I-NBOMe is a potent partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its psychedelic effects. However, its use has also been associated with several adverse effects, including seizures, psychosis, and even death.
Mécanisme D'action
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone is a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is primarily located in the central nervous system and is responsible for mediating the hallucinogenic effects of psychedelic drugs. When this compound binds to the 5-HT2A receptor, it activates the receptor and produces a cascade of downstream effects, including increased dopamine release and changes in neuronal activity in the prefrontal cortex.
Biochemical and physiological effects:
The effects of this compound on the body are primarily mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects, including altered perception, mood, and thought processes. Physiological effects of the drug may include increased heart rate, blood pressure, and body temperature. The long-term effects of this compound use are not well understood, but may include changes in brain structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has several advantages for use in laboratory experiments. It is a potent partial agonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in mediating the effects of psychedelic drugs. However, the use of this compound in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of researchers and study participants.
Orientations Futures
Future research on 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone may focus on several areas, including the development of safer and more effective psychedelic drugs, the investigation of the long-term effects of this compound use, and the exploration of the potential therapeutic applications of psychedelic drugs. Additionally, research may focus on identifying the mechanisms of action of this compound and other psychedelic drugs, and the potential for these drugs to treat a range of psychiatric disorders, including depression, anxiety, and addiction.
Conclusion:
This compound is a synthetic psychedelic drug that has gained popularity as a recreational drug in recent years. However, its use has also been associated with several adverse effects, including seizures, psychosis, and even death. Despite these risks, this compound has been used in several scientific studies to investigate the mechanisms of action of psychedelic drugs, and may have potential therapeutic applications in the future. Further research is needed to fully understand the effects of this compound on the body and brain, and to develop safer and more effective psychedelic drugs.
Méthodes De Synthèse
The synthesis of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone involves a multi-step process that begins with the reaction of 2-methyl-3,4-methylenedioxyphenyl-2-propanone with 2-phenylethylamine to form the intermediate 2-methyl-3,4-methylenedioxyphenyl-1-(2-phenylethyl)amino propane. This intermediate is then reacted with 5-methoxy-2-iodobenzaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has been used in several scientific studies to investigate the mechanisms of action of psychedelic drugs. In one study, researchers used this compound to investigate the role of the 5-HT2A receptor in mediating the effects of psychedelic drugs. The study found that this compound produced similar effects to other psychedelic drugs, such as LSD and psilocybin, and that these effects were mediated by the 5-HT2A receptor.
Propriétés
IUPAC Name |
1-[5-methoxy-2-methyl-1-(2-phenylethyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-20(15(2)22)18-13-17(23-3)9-10-19(18)21(14)12-11-16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMUYKQZCXSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
![2-(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethylethanamine](/img/structure/B5676705.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)

![4-[4-(trifluoromethyl)benzyl]morpholine](/img/structure/B5676717.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(3-thienyl)propanoyl]-4-piperidinol](/img/structure/B5676718.png)
![1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5676725.png)
![7-methyl-2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5676728.png)

![5-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyridin-2-amine](/img/structure/B5676744.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5676746.png)
![N'-[(4-fluorophenyl)sulfonyl]-2-furohydrazide](/img/structure/B5676750.png)
